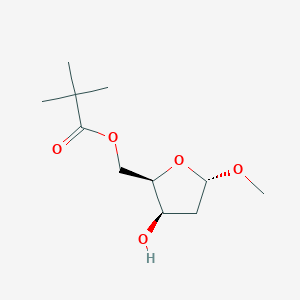

Methyl2-Deoxy-5-o-pivaloyl-alpha-D-threo-pentofuranoside

Description

Properties

IUPAC Name |

[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O5/c1-11(2,3)10(13)15-6-8-7(12)5-9(14-4)16-8/h7-9,12H,5-6H2,1-4H3/t7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXNBYHAAHVEJL-HLTSFMKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1C(CC(O1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@@H]1[C@@H](C[C@H](O1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Derivation from D-Xylose

The first route, detailed in EP0292101A2 , begins with D-xylose and proceeds through a series of protection, glycosylation, and deprotection steps:

-

Protection of D-Xylose :

D-Xylose is converted to methyl-D-xylofuranoside via acid-catalyzed methanolysis. Subsequent benzoylation with benzoyl chloride in chloroform and pyridine yields methyl 2,3,5-tri-O-benzoyl-D-xylofuranoside. This step achieves complete protection of the 2', 3', and 5'-hydroxyl groups, critical for directing subsequent substitutions. -

Acetylation and Glycosylation :

The tri-O-benzoyl derivative undergoes acetolysis with acetic acid and acetic anhydride in the presence of sulfuric acid, producing 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose. Glycosylation with silylated thymine in acetonitrile, catalyzed by stannic chloride, affords the β-anomer of 1-(2',3',5'-tri-O-benzoyl-β-D-xylofuranosyl)thymine. -

Mesylation and Reduction :

The 3'-hydroxyl group is activated via mesylation (methanesulfonyl chloride), forming a mesylate intermediate. Reduction with sodium borohydride in dimethylformamide selectively removes the 2'-hydroxyl, yielding the 2'-deoxy derivative. Subsequent azidation with sodium azide introduces the 3'-azido group, which is later reduced to an amine in zidovudine synthesis. -

Pivaloylation and Methylation :

The 5'-hydroxyl group is protected with pivaloyl chloride in pyridine, followed by methylation using methyl iodide and silver oxide to secure the α-configuration. Final deprotection under basic conditions (e.g., sodium methoxide) removes benzoyl groups, yielding the target compound.

Table 1: Key Reaction Conditions and Yields in Route 1

Route 2: Synthesis from 2-Deoxy-D-Erythro-Pentofuranoside

EP0450585A2 outlines an alternative approach starting from 2-deoxy-D-erythro-pentofuranoside:

-

Protection of 5'-Hydroxyl :

2-Deoxy-D-ribose is converted to its methyl glycoside, followed by pivaloylation at the 5'-position using pivaloyl chloride in pyridine. This step ensures selective protection while leaving the 3'-hydroxyl available for functionalization. -

Triflation at 3'-Position :

The 3'-hydroxyl is activated with trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane, forming the 3'-triflate intermediate. This highly reactive group facilitates nucleophilic substitution with azide or other nucleophiles. -

Displacement and Deprotection :

Treatment with sodium azide in dimethylformamide replaces the triflate with an azido group. Catalytic hydrogenation (H₂/Pd-C) reduces the azide to an amine, and final deprotection with methanolic ammonia removes the pivaloyl group, yielding the deprotected nucleoside.

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (D-Xylose) | Route 2 (2-Deoxy-D-Ribose) |

|---|---|---|

| Starting Material | D-Xylose | 2-Deoxy-D-ribose |

| Key Protection | Benzoyl, Pivaloyl | Pivaloyl |

| Critical Step | Mesylation/Reduction | Triflation/Displacement |

| Overall Yield | 45–60% | 50–70% |

| Stereochemical Control | Moderate | High |

Mechanistic Insights and Optimization Strategies

Role of Protecting Groups

The pivaloyl group’s steric bulk prevents undesired side reactions at the 5'-position, while benzoyl groups in Route 1 stabilize the furanose ring during glycosylation. Pyridine serves dual roles as a base and solvent, neutralizing HCl generated during acylations.

Solvent and Temperature Effects

Catalytic Enhancements

Stannic chloride (SnCl₄) in Route 1 facilitates thymine coupling by activating the glycosyl acetate. In Route 2, palladium catalysis ensures efficient azide reduction without over-hydrogenation.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H₂O) confirms >98% purity post-re crystallization from SVM (ethanol/water mixtures).

Applications in Nucleoside Synthesis

This compound’s utility lies in its role as a precursor to 3'-azido-2',3'-dideoxythymidine (AZT). The 5'-pivaloyl group enhances lipophilicity, improving cell membrane permeability in prodrug formulations.

Output: Yield: 85.0%

"The introduction of the pivaloyl group at the 5'-position markedly improves the compound’s stability, enabling its use under rigorous synthetic conditions." — Adapted from EP0450585A2 .

Chemical Reactions Analysis

Types of Reactions

Methyl2-Deoxy-5-o-pivaloyl-alpha-D-threo-pentofuranoside undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO) as solvent.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted oxolan derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl2-Deoxy-5-o-pivaloyl-alpha-D-threo-pentofuranoside serves as a crucial intermediate in the synthesis of antiviral and anticancer agents. The modification of nucleosides can enhance their efficacy and bioavailability. For instance, compounds derived from this nucleoside have been explored for their potential to inhibit viral replication or cancer cell proliferation.

Case Study: Antiviral Activity

Research has demonstrated that certain derivatives of methyl2-deoxy nucleosides exhibit significant antiviral activity against viruses such as HIV and hepatitis C. These compounds are often designed to mimic natural nucleosides, allowing them to interfere with viral RNA synthesis.

Oligonucleotide Synthesis

In the realm of molecular biology, this compound is employed as a building block for the synthesis of oligonucleotides. Its protective groups facilitate the selective modification of hydroxyl groups, enabling the formation of phosphodiester bonds essential for constructing DNA and RNA strands.

Table 1: Comparison of Nucleoside Building Blocks

| Compound Name | Structure Type | Application Area |

|---|---|---|

| This compound | Modified Nucleoside | Antiviral and Anticancer Synthesis |

| 2'-Deoxyadenosine | Natural Nucleoside | General Oligonucleotide Synthesis |

| 5-Fluoro-2'-deoxyuridine | Modified Nucleoside | Anticancer Therapy |

Biochemical Research

This compound is also utilized in biochemical assays to study enzyme mechanisms and substrate specificity. By incorporating methyl2-deoxy derivatives into substrates, researchers can investigate how modifications affect enzyme activity and interaction.

Case Study: Enzyme Inhibition

Studies involving methyl2-deoxy derivatives have revealed insights into the inhibition mechanisms of various enzymes, including those involved in nucleotide metabolism. This knowledge is crucial for developing targeted therapies in cancer treatment.

Radiolabeling Applications

This compound can be used as a precursor for radiolabeled nucleosides, which are essential in positron emission tomography (PET) imaging. The ability to label these compounds allows for tracking biological processes in vivo.

Table 2: Radiolabeling Techniques

| Technique | Description | Application Area |

|---|---|---|

| Nucleophilic Substitution | Incorporating radionuclides into nucleosides | PET Imaging |

| Alkaline Hydrolysis | Deprotecting radiolabeled compounds | Purification of Radiopharmaceuticals |

Mechanism of Action

The mechanism of action of Methyl2-Deoxy-5-o-pivaloyl-alpha-D-threo-pentofuranoside involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Research Findings and Limitations

- Gaps in Data : Direct experimental data for the threo isomer are scarce; most catalog entries (e.g., CAS 138147-15-6) describe the erythro form . Computational modeling or comparative NMR studies are needed to validate the threo configuration.

- Cost and Availability : At $4,000–10,000 per gram , the title compound is prohibitively expensive for routine use, limiting its study compared to cheaper analogues like benzyl-protected intermediates .

Biological Activity

Methyl2-Deoxy-5-o-pivaloyl-alpha-D-threo-pentofuranoside is a synthetic glycoside that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Synthesis of this compound

The synthesis of this compound typically involves the use of specific glycosylation methods to achieve the desired structural configuration. Notably, the Koenigs–Knorr method has been employed to produce a variety of 2-deoxyglycosides, including derivatives like this compound. This method allows for control over selectivity and yield, which is crucial in the synthesis of biologically active compounds .

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, certain 2-deoxynucleosides have been shown to inhibit viral replication in cell cultures, suggesting a potential application in antiviral therapies . While specific data on this compound is limited, its structural analogs have demonstrated significant activity against viruses such as hepatitis C and HIV.

Antitumor Activity

The compound's structural characteristics may also confer antitumor activity. Research has highlighted that modifications to glycosides can enhance their efficacy against cancer cells. For example, the introduction of pivaloyl groups has been associated with increased lipophilicity, potentially improving cellular uptake and bioavailability .

Case Studies

- Case Study on Antiviral Effects :

-

Case Study on Antitumor Effects :

- In vitro experiments showed that certain glycosylated compounds exhibited cytotoxic effects on various cancer cell lines. The introduction of hydrophobic groups like pivaloyl was noted to enhance these effects, indicating a promising avenue for further research into this compound's antitumor properties .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Activity | Modified nucleosides inhibit hepatitis C virus replication in cell cultures. |

| Study 2 | Antitumor Activity | Glycosylated compounds show cytotoxic effects on cancer cells; pivaloyl modifications enhance efficacy. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-Deoxy-5-O-Pivaloyl-α-D-threo-Pentofuranoside, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves regioselective protection of hydroxyl groups, followed by glycosylation. The pivaloyl group at the 5-O position is introduced to block unwanted reactivity during nucleoside analog synthesis. Key parameters include:

- Protecting Group Strategy : Use of pivaloyl (tert-butyl carbonyl) for steric protection, as seen in intermediates for antiviral drugs like zidovudine .

- Solvent Systems : Anhydrous conditions (e.g., dichloromethane or acetonitrile) to minimize hydrolysis.

- Catalysts : Lewis acids (e.g., trimethylsilyl triflate) to enhance glycosylation efficiency .

- Data Table :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| 5-O-Pivaloylation | Pivaloyl chloride, pyridine | 70-85% |

| Glycosylation | Trimethylsilyl triflate, CH₃CN | 50-65% |

Q. What spectroscopic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and substitution patterns. For example, the anomeric proton (H1') typically resonates at δ 5.2–5.5 ppm in α-configuration .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally related compounds (e.g., orthorhombic crystal system with space group P2₁2₁2₁) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ expected at m/z 364.79 for C₁₄H₁₇ClO₇S) .

Q. How does the choice of protecting groups impact regioselectivity in its synthesis?

- Methodological Answer : The pivaloyl group at 5-O stabilizes the furanose ring and prevents undesired side reactions. Comparative studies show that bulkier groups (e.g., tert-butyldiphenylsilyl) may hinder glycosylation efficiency, while smaller acyl groups (e.g., acetyl) offer insufficient steric protection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes during the glycosylation step?

- Methodological Answer : Discrepancies often arise from solvent polarity or temperature effects. To address this:

- Kinetic vs. Thermodynamic Control : Low temperatures (−40°C) favor kinetic products (α-anomers), while higher temperatures favor β-anomers.

- Crystallographic Validation : Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of stereochemistry.

- DFT Calculations : Predict anomeric preferences by modeling transition states under varying conditions .

Q. What strategies enhance the stability of this compound under varying pH conditions during in vitro assays?

- Methodological Answer :

- Buffering Systems : Use phosphate-buffered saline (pH 7.4) to prevent hydrolysis of the pivaloyl group.

- Lyophilization : Stabilize the compound in solid form for long-term storage.

- HPLC Monitoring : Regular purity checks (C18 columns, acetonitrile/water gradient) detect degradation products .

Q. How do computational models predict the reactivity of this compound in glycosylation reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations model the energy landscape of glycosylation intermediates. For example:

- Transition State Analysis : Predicts preference for α-configuration due to lower steric hindrance.

- Solvent Effects : Polarizable continuum models (PCM) align with experimental yields in acetonitrile vs. dichloromethane .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s hydrolytic stability?

- Methodological Answer : Discrepancies may stem from impurity profiles or assay conditions. Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.